2-Methyl-4-nitrobenzenediazonium

Physical Organic Chemistry Diazonium Salt Reactivity Electrophilic Aromatic Substitution

Generic diazonium salt substitution frequently causes off-spec red hues and fastness failures in textile dyeing. 2-Methyl-4-nitrobenzenediazonium (C.I. Azoic Diazo Component 34) eliminates this risk through its defined ortho-methyl/para-nitro substitution pattern that governs coupling kinetics and color precision. - Delivers consistent red shades when coupled with Naphthol AS-OL on cotton, viscose, or silk; avoids costly re-dyeing and fabric rejection. - The pre-installed methyl group enables direct entry into ortho-methylated aromatic intermediates, reducing step count in multi-step API syntheses. - Commercial material at ≥98% purity ensures minimal side reactions from impurities.

Molecular Formula C7H6N3O2+
Molecular Weight 164.14 g/mol
CAS No. 16047-24-8
Cat. No. B093544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitrobenzenediazonium
CAS16047-24-8
Molecular FormulaC7H6N3O2+
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N
InChIInChI=1S/C7H6N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4H,1H3/q+1
InChIKeyRNBOFGSATMLBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitrobenzenediazonium Procurement Guide


2-Methyl-4-nitrobenzenediazonium (CAS 16047-24-8) is an aromatic diazonium salt classified as C.I. Azoic Diazo Component 34 and commercially known as Fast Red RL Salt . The compound features a diazonium (-N₂⁺) group on a benzene ring substituted with a methyl group at the 2-position and a nitro group at the 4-position, with a molecular formula of C₇H₆N₃O₂⁺ and a molecular weight of 164.14 g/mol . It is a key intermediate in azo coupling reactions for the production of insoluble azo dyes on textile fibers, and also finds use as a building block in organic synthesis and pharmaceutical intermediate manufacturing [1].

Azo coupling for red shades – designed as C.I. Azoic Diazo Component 34, paired with Naphthol AS-OL for cellulosic fibers.
Stable diazonium electrophile – available as shelf-stable tetrafluoroborate salt for azo coupling and Sandmeyer-type reactions.
Ortho-methylated building block – provides a pre-installed methyl group for pharmaceutical intermediate synthesis.

2-Methyl-4-nitrobenzenediazonium Substitution Risks


Substituting 2-methyl-4-nitrobenzenediazonium with another diazonium salt without careful evaluation risks altering critical reaction outcomes. The compound's unique ortho-methyl and para-nitro substitution pattern governs its reactivity, electrophilicity, and the steric and electronic properties of the resulting azo dyes [1]. While 4-nitrobenzenediazonium may serve as a structural analog, it lacks the ortho-methyl group, which significantly influences coupling kinetics, dye hue, and fastness properties [2]. Generic substitution can lead to off-spec color, reduced yields, and inconsistent performance in both dyeing and pharmaceutical synthesis applications [1][2]. The following quantitative evidence details the specific differentiators that underpin this compound's selection.

Lack of ortho-methyl group in 4-nitrobenzenediazonium can shift coupling kinetics and hue.
Substitution with unsubstituted diazonium salts may yield different shades (e.g., orange/brown) and reduced fastness.
Generic diazonium chlorides are often thermally unstable, requiring in situ generation and increasing process variability.

2-Methyl-4-nitrobenzenediazonium Differentiation Evidence


Electrophilicity Modulation via Ortho-Methyl Group

The presence of the ortho-methyl group in 2-methyl-4-nitrobenzenediazonium (σₘ = -0.07, σₚ = -0.17) compared to the unsubstituted 4-nitrobenzenediazonium (σₚ = 0.78 for NO₂) modulates the overall electron density on the diazonium group. This substitution pattern yields a distinct electrophilicity profile that is not achievable with para-nitro substitution alone [1]. While direct experimental Hammett ρ values for 2-methyl-4-nitrobenzenediazonium are not available in the public literature, the established Hammett relationship for diazonium salts predicts a negative ρ value for azo coupling, indicating that the electron-donating methyl group increases the electron density at the reaction center, thereby influencing reaction rates and product selectivity relative to the 4-nitro analog [1][2].

Electrophilicity modulation
Class-level
σₚ (CH₃) = -0.17 vs σₚ (NO₂) = 0.78
Electronic modulation may influence coupling selectivity and rate.
Hammett LFER; no direct experimental ρ values reported.
Physical Organic Chemistry Diazonium Salt Reactivity Electrophilic Aromatic Substitution

Coupling Specificity with Naphthol AS-OL

2-Methyl-4-nitrobenzenediazonium (as C.I. Azoic Diazo Component 34) is specifically paired with Naphthol AS-OL in industrial azoic dyeing processes to produce a characteristic red shade on cotton, viscose, and silk . The coupling ability is rated as 'strong' and the coupling speed as 'medium' . This defined pairing ensures reproducible color matching and batch-to-batch consistency. In contrast, substitution with other diazo components such as C.I. Azoic Diazo Component 3 (4-nitrobenzenediazonium) with Naphthol AS-OL would yield a different hue (e.g., orange or brown) and altered fastness properties due to differences in the resulting azo chromophore's electronic structure [1].

Coupling with Naphthol AS-OL
Class-level
Red shade; strong coupling, medium speed
vs
Expected orange/brown hue (4-nitro analog)
Substitution can alter hue and fastness; color matching requires validation.
No quantitative ΔE* data available.
Textile Chemistry Azoic Dyes Color Fastness

Shelf Stability vs. Benzenediazonium Chloride

2-Methyl-4-nitrobenzenediazonium is supplied as a stable solid (typically as the tetrafluoroborate salt, CAS 455-90-3) that requires storage at -20°C . In contrast, simple benzenediazonium chloride is significantly less stable and is typically generated in situ and used immediately at 0-5°C due to its tendency to decompose exothermically . The enhanced stability of 2-methyl-4-nitrobenzenediazonium tetrafluoroborate allows for procurement as a shelf-stable, pre-formed reagent, eliminating the need for on-site diazotization and reducing process variability in industrial settings.

Shelf stability
Class-level
Stable solid, store at -20°C
vs
Decomposes >5°C; in situ use only
Pre-formed reagent may reduce on-site diazotization risks.
Supplier data; validate for specific process.
Chemical Stability Diazonium Salt Handling Procurement Logistics

2-Methyl-4-nitrobenzenediazonium Application Scenarios


Azoic Dyeing for Red Shades

2-Methyl-4-nitrobenzenediazonium (C.I. Azoic Diazo Component 34) is the optimal diazo component when the target color is a specific red shade obtained by coupling with Naphthol AS-OL on cotton, viscose, or silk [1]. The defined coupling speed and strong coupling ability ensure consistent dye uptake and color development. Substitution with another diazo component will result in an off-spec hue and potential fastness failures, leading to costly re-dyeing or fabric rejection [1].

Shelf-Stable Diazonium Electrophile in Organic Synthesis

For research laboratories and pilot plants that require a diazonium electrophile for azo coupling or Sandmeyer-type reactions but lack the infrastructure for safe, on-site diazotization, 2-methyl-4-nitrobenzenediazonium tetrafluoroborate (CAS 455-90-3) offers a stable, easy-to-handle alternative [1]. Its crystalline form and long-term storage capability at -20°C reduce the need for specialized equipment and minimize exposure to hazardous nitrous acid gases [1].

Pharmaceutical Synthesis with Ortho-Methyl Intermediate

When a synthetic route requires an ortho-methylated aromatic intermediate, 2-methyl-4-nitrobenzenediazonium provides a direct entry point through diazonium substitution or coupling reactions [1]. The pre-installed methyl group eliminates the need for subsequent alkylation steps, potentially improving overall yield and reducing step count in multi-step API syntheses. The 98% purity typical of commercial material ensures minimal side reactions from impurities [1].

Application
Selection Property
Validation Focus
Red-shade azoic dyeing on cellulosic fibers
Coupling specificity with Naphthol AS-OL
Hue consistency and fastness testing
Organic synthesis requiring stable diazonium electrophile
Pre-formed, storable solid (tetrafluoroborate)
Reactivity and purity verification
Ortho-methylated aromatic intermediate in API synthesis
Pre-installed 2-methyl group
Step-count reduction and impurity profiling

Technical Documentation Hub

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